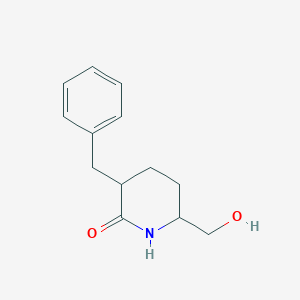

3-Benzyl-6-(hydroxymethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

3-benzyl-6-(hydroxymethyl)piperidin-2-one |

InChI |

InChI=1S/C13H17NO2/c15-9-12-7-6-11(13(16)14-12)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) |

InChI Key |

OTCIVNMHRBORLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC(=O)C1CC2=CC=CC=C2)CO |

Origin of Product |

United States |

Mass Spectrometry Ms

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Expected Mass Spectrometry Data:

| Technique | Expected Result |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| HRMS (ESI+) | Expected [M+H]⁺ at m/z 220.1332 |

The fragmentation pattern in MS/MS analysis would likely involve characteristic losses, such as the loss of the hydroxymethyl group (-CH₂OH), the benzyl (B1604629) group (-C₇H₇), and cleavage of the piperidin-2-one ring.

X Ray Crystallography

Methodologies for High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR Spectroscopic Analysis Techniques

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular framework.

¹H-NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters analyzed are:

Chemical Shift (δ): The position of a signal in the spectrum (in ppm) indicates the electronic environment of the proton. For this compound, distinct regions would be observed for aromatic protons (benzyl group), aliphatic protons (piperidinone ring), the methylene (B1212753) protons of the benzyl (B1604629) and hydroxymethyl groups, and the hydroxyl and amide protons.

Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative count of protons in each unique environment.

Spin-Spin Coupling (J-coupling): The splitting of a signal into a multiplet reveals the number of adjacent, non-equivalent protons. The magnitude of the coupling constant (in Hz) can provide information about the dihedral angle between protons, which is crucial for determining the conformation of the piperidinone ring. chemicalbook.comnih.gov

¹³C-NMR Spectroscopy: This technique provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment. For the target compound, characteristic shifts would be expected for the carbonyl carbon of the lactam, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidinone ring and its substituents. acs.orgresearchgate.net Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are often run in conjunction with the standard ¹³C spectrum to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. researchgate.net

| Technique | Information Obtained | Application to this compound |

| ¹H-NMR | Proton environment, count, and connectivity through bonds. | Identifies aromatic, aliphatic, N-H, and O-H protons; helps determine ring conformation. |

| ¹³C-NMR | Number of unique carbons and their electronic environment. | Distinguishes carbonyl, aromatic, and aliphatic carbons. |

| DEPT | Differentiates between CH, CH₂, CH₃, and quaternary carbons. | Confirms the carbon types within the piperidinone ring and substituents. |

Application of Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

While 1D NMR provides essential data, 2D NMR experiments are necessary to piece together the complete molecular puzzle by revealing correlations between different nuclei. nih.govscholaris.ca

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY would establish the spin systems within the molecule, for example, by showing the connectivity between protons on the piperidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). nih.govsdsu.edu It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.edu HMBC is critical for connecting different fragments of the molecule. For instance, it can show correlations from the benzylic protons to the carbons of the piperidinone ring, confirming the attachment point of the benzyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. libretexts.org NOESY is the primary method for determining the relative stereochemistry of the molecule, such as the cis or trans relationship between the benzyl and hydroxymethyl substituents on the piperidinone ring.

| 2D NMR Experiment | Type of Correlation | Purpose in Structural Elucidation |

| COSY | ¹H-¹H coupling (through-bond) | Maps out proton-proton connectivity within spin systems (e.g., the piperidinone ring). libretexts.org |

| HSQC | ¹H-¹³C one-bond correlation | Assigns carbon signals by linking them to their directly attached protons. |

| HMBC | ¹H-¹³C multiple-bond correlation | Connects molecular fragments and establishes the position of substituents. sdsu.edu |

| NOESY | ¹H-¹H through-space correlation | Determines relative stereochemistry and conformation. |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, orbital energies, and reactivity, which are crucial for drug design and development.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like 3-benzyl-6-(hydroxymethyl)piperidin-2-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its most stable three-dimensional conformation. nih.govresearchgate.netresearchgate.net This geometry optimization is the first step in predicting various properties.

DFT is also a powerful tool for predicting spectroscopic data. For instance, it can be used to calculate theoretical vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net Comparing these predicted spectra with experimental data is a standard method for structural confirmation of newly synthesized compounds.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy in electronic structure calculations, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods can provide benchmark data for properties like ionization potentials, electron affinities, and reaction energies, offering a deeper understanding of the molecule's fundamental behavior.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While QM methods provide detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over time.

MD simulations could reveal the flexibility of the piperidin-2-one ring and the rotational freedom of the benzyl (B1604629) and hydroxymethyl substituents. Such studies would identify the most populated conformations in a given environment (e.g., in solution), which is critical for understanding how the molecule might interact with biological targets. nih.govnih.gov The stability of different conformers can be assessed by analyzing the potential energy throughout the simulation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

As mentioned, DFT calculations are a primary tool for predicting spectroscopic parameters. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within DFT frameworks to predict NMR chemical shifts with a high degree of accuracy. researchgate.net Similarly, the calculation of harmonic vibrational frequencies can aid in the assignment of experimental IR and Raman spectra.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on general knowledge of similar structures, is presented below. It is crucial to note that these are illustrative values and have not been derived from specific calculations on the target molecule.

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 172-175 |

| C6 | 55-60 |

| CH₂OH | 60-65 |

| C3 | 40-45 |

| CH₂-Ph | 35-40 |

| C4, C5 | 25-35 |

| Aromatic C | 125-140 |

Elucidation of Reaction Mechanisms via Transition State Analysis

Theoretical chemistry can be employed to study the potential chemical reactions involving this compound. By locating and characterizing the transition state structures for a proposed reaction pathway, researchers can calculate activation energies and reaction rates. This is invaluable for understanding synthetic pathways, metabolic degradation, or mechanisms of action.

Ligand-Protein Docking Studies and Molecular Interactions (from a theoretical chemistry perspective)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.gov In the context of drug discovery, docking studies are used to predict how a ligand, such as this compound, might bind to the active site of a protein.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net The binding affinity can be estimated through scoring functions, providing a qualitative measure of the ligand's potential as an inhibitor or modulator of the protein's function. While no specific docking studies on this compound have been published, the presence of a hydrogen bond donor (hydroxyl group, N-H), a hydrogen bond acceptor (carbonyl oxygen), and a hydrophobic aromatic ring suggests it has the potential to interact with a variety of biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used to understand the relationship between the structural or physicochemical properties of a series of compounds and their biological activities. wikipedia.orglibretexts.orgsysrevpharm.org For a compound such as this compound and its analogs, QSAR methodologies are employed to predict biological activity and guide the design of new, more potent molecules. sysrevpharm.org The process involves generating molecular descriptors, selecting relevant variables, constructing a mathematical model, and rigorously validating its predictive power. libretexts.org

Research on piperidine (B6355638) and related lactam derivatives frequently employs various QSAR methodologies to elucidate the structural requirements for specific biological endpoints. nih.govnih.govtandfonline.com These studies provide a framework for how a QSAR investigation of this compound would be approached. The primary components of these methodologies include descriptor calculation, model development using statistical algorithms, and robust validation.

Descriptor Calculation and Selection

The foundation of any QSAR model is the numerical representation of molecular structure through descriptors. For piperidine derivatives, a wide array of descriptors are calculated to capture different aspects of the molecule's constitution, topology, geometry, and physicochemical properties. tandfonline.comnih.gov

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological descriptors, which describe atomic connectivity and molecular branching. nih.gov

3D Descriptors: These descriptors require a 3D conformation of the molecule and describe its spatial characteristics. Examples used in studies of piperidine-like molecules include 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction) and WHIM (Weighted Holistic Invariant Molecular) descriptors. researchgate.net These encode information about the 3D arrangement of atoms, considering atomic properties like mass, electronegativity, or polarizability. researchgate.net

Physicochemical Descriptors: These relate to properties such as hydrophobicity (π), electronic effects (Hammett sigma), and steric parameters (molar refractivity, STERIMOL values). nih.gov

Once calculated, a crucial step is selecting a subset of relevant descriptors to build the model. This is done to avoid overfitting and to create a more interpretable model. Genetic algorithms (GA) have been successfully used to select relevant 2D and 3D descriptors in studies on furan-pyrazole piperidine derivatives. tandfonline.comresearchgate.net

| Descriptor Class | Specific Examples | Information Encoded | Reference |

|---|---|---|---|

| Topological | JGI4 (Mean topological charge index of order 4) | Molecular shape and branching | nih.gov |

| Physicochemical | Hydrophobicity (π), Hammett sigma (σ) | Lipophilicity and electronic effects of substituents | nih.gov |

| 3D-MoRSE | MoRSEE21, MoRSEN12 | 3D structure based on Sanderson electronegativities and atomic numbers | researchgate.net |

| WHIM | Not specified | 3D molecular shape, size, symmetry, and atom distribution | researchgate.net |

| 3D Autocorrelation | Not specified | Spatial distribution of physicochemical properties | tandfonline.com |

Model Development and Statistical Methods

After descriptor selection, a mathematical model is constructed to correlate the descriptors with the biological activity. Various linear and non-linear statistical methods are utilized.

Multiple Linear Regression (MLR): This is a common and straightforward method used to establish a linear relationship between the descriptors (independent variables) and biological activity (dependent variable). nih.gov MLR models are easily interpretable but assume a linear relationship. nih.gov This method has been widely applied in QSAR studies of piperidine derivatives. tandfonline.comresearchgate.net

Machine Learning Approaches: More complex, non-linear relationships are often modeled using machine learning techniques. sysrevpharm.org

Support Vector Machine (SVM): This method is effective for both regression and classification problems and has shown strong performance in predicting the toxicity of piperidine derivatives. nih.govfrontiersin.org

Artificial Neural Networks (ANN): ANNs are computational models inspired by biological neural networks and can capture highly complex, non-linear patterns in data. sysrevpharm.org

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees, which has been used to model xanthine oxidase inhibitors. frontiersin.org

| Method | Description | Application Context | Reference |

|---|---|---|---|

| Multiple Linear Regression (MLR) | Establishes a simple linear equation between descriptors and activity. | Used for furan-pyrazole piperidines and other derivatives. | tandfonline.comresearchgate.net |

| Support Vector Machine (SVM) | A machine learning method that finds an optimal hyperplane to separate or regress data points. | Applied to predict the toxicity of piperidine derivatives against Aedes aegypti. | nih.gov |

| Projection Pursuit Regression (PPR) | A non-linear regression method. | Used alongside SVM and MLR in toxicity prediction. | nih.gov |

| General Regression Neural Network (GRNN) | A type of radial basis function neural network. | Showed lower performance compared to MLR and SVM in a specific piperidine study. | nih.gov |

Model Validation and Performance Metrics

Validation is a critical step to ensure that a QSAR model is robust, stable, and has predictive power for new, untested compounds. libretexts.org Both internal and external validation techniques are employed.

Internal Validation: This process assesses the stability of the model using the training data. A common method is Leave-One-Out cross-validation (LOO-CV), where the model is repeatedly built with one data point omitted and then used to predict that point. nih.gov The resulting cross-validated correlation coefficient (Q² or Q²LOO) is a key metric of robustness. tandfonline.com

External Validation: The model's true predictive power is tested on an external set of compounds that were not used during model development. nih.gov

Y-Scrambling: This test ensures the model is not the result of a chance correlation. The biological activity values (Y-variable) are randomly shuffled, and a new model is built. A valid model should have very low correlation statistics for the scrambled data. nih.gov

The quality of a QSAR model is judged by several statistical parameters.

| Parameter | Description | Typical Values in Piperidine Studies | Reference |

|---|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness of fit for the training set. A value closer to 1 indicates a better fit. | 0.742–0.850 | nih.govtandfonline.com |

| Q²LOO (Cross-validated r²) | Measures the internal predictive ability of the model. A value > 0.5 is generally considered acceptable. | 0.684–0.796 | tandfonline.comresearchgate.net |

| r²ext (External r²) | Measures the predictive ability on an external test set. A value > 0.6 is desirable. | > 0.80 | nih.gov |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and observed values. Lower values are better. | 0.247–0.299 | tandfonline.comresearchgate.net |

| F-statistic | A measure of the statistical significance of the regression model. Higher values indicate greater significance. | 32.283–57.578 | tandfonline.comresearchgate.net |

Chemical Reactivity and Derivatization Studies

Reactions at the Piperidin-2-one Nitrogen Atom

The secondary amine within the lactam ring of 3-Benzyl-6-(hydroxymethyl)piperidin-2-one is a key handle for derivatization. Although the nitrogen's nucleophilicity is attenuated by the adjacent carbonyl group, it remains susceptible to a variety of electrophilic reagents.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other alkylating agents, typically in the presence of a base to deprotonate the lactam. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of base and reaction conditions can be crucial to avoid side reactions. For instance, with particularly reactive alkylating agents like p-methoxybenzyl chloride, a milder organic base such as diisopropylethylamine (DIPEA) in a non-polar solvent like dichloromethane (B109758) (DCM) may be preferred to prevent unwanted side reactions, such as solvolysis. chemicalforums.com

N-Acylation: Acylation of the lactam nitrogen can be readily achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. These reactions typically proceed smoothly to afford the corresponding N-acyl derivatives. Such modifications can significantly alter the conformational properties of the piperidine (B6355638) ring. Studies on related N-acyl-piperidin-4-one oximes have shown that the introduction of an acyl group can influence the ring's preferred conformation, potentially shifting it from a chair to a boat or twist-boat form. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions on Piperidin-2-one Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K2CO3, DMF | N-Alkyl-piperidin-2-one | researchgate.net |

Transformations Involving the Benzyl (B1604629) Substituent

The benzyl group at the C3 position provides an aromatic ring that can be subjected to various transformations, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl substituent can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The substitution pattern (ortho, meta, or para) is governed by the directing effects of the alkyl substituent already on the ring. These reactions typically require strong acids and electrophiles. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. It is important to consider the stability of the rest of the molecule under these often harsh conditions.

Benzylic Position Reactivity: The benzylic position is activated for radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistry.coach This allows for transformations such as benzylic bromination using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

Chemical Modifications of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group at the C6 position is a prime site for a wide range of chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

The primary hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. A study on the oxidation of related 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) demonstrated their conversion to the corresponding imides using reagents like nickel peroxide (NiO2), pyridinium (B92312) chlorochromate (PCC), or 2-iodoxybenzoic acid (IBX). nih.gov Similarly, oxidation of the hydroxymethyl group in this compound to an aldehyde could be achieved using mild reagents like PCC or Dess-Martin periodinane to avoid over-oxidation. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the corresponding carboxylic acid. Chemoenzymatic methods, for instance using laccase in the presence of a mediator like TEMPO, also offer a green alternative for the selective oxidation of hydroxymethyl groups to aldehydes. researchgate.net

Esterification: The hydroxyl group can be readily converted to a wide variety of esters through reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. Standard procedures, such as using an acid chloride in the presence of pyridine or employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) for reactions with carboxylic acids, are applicable.

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base like sodium hydride to form the corresponding alkoxide, which is then treated with an alkyl halide.

To perform nucleophilic substitution at the hydroxymethyl carbon, the hydroxyl group must first be converted into a good leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. This transforms the poor leaving group (hydroxide) into an excellent leaving group (tosylate or mesylate). The resulting activated intermediate can then be reacted with a variety of nucleophiles (e.g., azides, cyanides, halides, thiols) to introduce new functional groups. rsc.org This two-step sequence allows for the synthesis of a broad array of derivatives with modified side chains at the C6 position.

Table 2: Derivatization Reactions of the Hydroxymethyl Group

| Reaction Type | Reagents and Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation (to aldehyde) | PCC, DCM | Aldehyde | nih.gov |

| Oxidation (to acid) | KMnO4, NaOH, H2O | Carboxylic Acid | nih.gov |

| Esterification | R-COCl, Pyridine | Ester | N/A |

| Etherification | 1. NaH, THF; 2. R-X | Ether | N/A |

Ring-Opening and Ring-Expansion Reactions of the Piperidin-2-one Core

Ring-Opening: The amide bond within the δ-valerolactam ring can be cleaved under various conditions. Acidic or basic hydrolysis will open the ring to yield the corresponding 5-amino-2-benzyl-6-hydroxyhexanoic acid. nih.gov Reductive cleavage of the amide bond can also be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4), which would reduce the carbonyl group completely, yielding the corresponding 3-benzyl-6-(hydroxymethyl)piperidine. Milder conditions might allow for partial reduction to a cyclic imine or carbinolamine. Some studies have shown that N-alkyl pyrrolidines and piperidines can undergo ring-opening upon treatment with chloroformates. researchgate.net

Ring-Expansion: The piperidin-2-one ring can potentially be expanded to seven-membered rings (azepanes) or larger. Methodologies for piperidine ring expansion have been developed, providing routes to azepane and azepine derivatives with high stereoselectivity and regioselectivity. rsc.org A palladium-catalyzed allylic amine rearrangement has also been reported to achieve a two-carbon ring expansion of 2-vinyl piperidines to their azocane (B75157) counterparts. chemrxiv.org While direct application to this compound would require prior modification, these studies demonstrate the feasibility of expanding the core heterocyclic structure.

Stereoselective Transformations and Epimerization Studies

The presence of two stereocenters at C3 and C6 in this compound makes stereoselectivity a critical aspect of its chemistry. The relative and absolute stereochemistry of these centers significantly influences the molecule's three-dimensional structure and its biological activity.

Stereoselective synthesis of related piperidin-2-one structures has been achieved through various methods. For instance, the aza-Michael addition of (R)-phenylglycinol to 4-aroylpent-4-enoic acids followed by spontaneous lactamization has been shown to produce piperidin-2-ones with high diastereomeric purity. In one study, the reaction yielded a major diastereomer that could be selectively crystallized from the reaction mixture in high yield and with a diastereomeric ratio greater than 99:1. The absolute configuration of the resulting piperidin-2-one was unambiguously confirmed by X-ray crystallography. rsc.org This approach highlights a potential strategy for the stereocontrolled synthesis of the 3-benzyl-piperidin-2-one core.

Furthermore, asymmetric synthesis of N-protected 3-methylpiperidin-2-ones has been reported, demonstrating the influence of substituents on the nitrogen atom on the stereochemical outcome of alkylation reactions. nih.gov In these studies, the stereoselectivity of the alkylation at the C3 position was found to be dependent on the presence or absence of a protecting group on a hydroxyl-containing N-substituent. This suggests that the hydroxymethyl group at C6 of the title compound could play a crucial role in directing the stereoselective introduction of the benzyl group at C3, or vice-versa, during its synthesis.

Epimerization, the process of inverting the configuration of a single stereocenter, is a valuable tool for accessing different diastereomers of a molecule. For disubstituted piperidines, light-mediated photocatalytic epimerization has emerged as a highly diastereoselective method to convert readily accessible, but thermodynamically less stable, isomers into their more stable counterparts. escholarship.org This technique has been successfully applied to a variety of substituted piperidines, including those with substituents at the 2,3-, 2,4-, 2,5-, and 2,6-positions, achieving high diastereoselectivities (often >95:5). escholarship.org The distribution of isomers obtained through this method generally correlates well with their calculated relative thermodynamic stabilities. escholarship.org This suggests that if a specific diastereomer of this compound is synthesized, it might be possible to access other diastereomers through such post-synthetic epimerization techniques.

The diastereoselective total synthesis of piperidine alkaloids, such as epi-pseudoconhydrine and pseudoconhydrine, which are 3,6-disubstituted piperidines, further underscores the importance of controlling stereochemistry in this class of compounds. researchgate.net These syntheses often rely on key stereocontrolling steps to establish the desired relative and absolute configurations of the substituents on the piperidine ring. researchgate.netresearchgate.net

A highly diastereoselective multicomponent synthesis of piperidin-2-ones with three stereogenic centers has also been reported, proceeding via a Michael–Mannich–cyclization cascade. hse.ru This method allows for the stereoselective formation of a single diastereomer from four starting components. hse.ru Such strategies could potentially be adapted for the stereocontrolled construction of the this compound framework.

The table below summarizes findings from stereoselective reactions on related piperidin-2-one systems.

| Reaction Type | Substrate/Reactants | Catalyst/Conditions | Product(s) | Diastereomeric Ratio (dr) | Key Finding | Reference |

| Aza-Michael/Lactamization | 4-aroylpent-4-enoic acids, (R)-phenylglycinol | Spontaneous | Piperidin-2-one | >99:1 | Selective crystallization of the major diastereomer. | rsc.org |

| Asymmetric Alkylation | N-(hydroxyethyl)piperidin-2-one | s-BuLi | N-(hydroxyethyl)-3-methylpiperidin-2-one | High de | N-substituent influences stereoselectivity. | nih.gov |

| Photocatalytic Epimerization | Various disubstituted piperidines | Photoredox catalyst, light | Epimerized piperidines | >95:5 | Access to thermodynamically more stable diastereomers. | escholarship.org |

| Multicomponent Reaction | Dicyano olefins, aldehydes, pyridinium salts, NH4OAc | Reflux in MeOH | Polysubstituted piperidin-2-ones | Single diastereomer | Stereoselective formation of three stereocenters. | hse.ru |

Investigation of Organocatalytic and Metal-Catalyzed Transformations Involving the Compound

The derivatization of the this compound scaffold can be significantly advanced through the use of modern catalytic methods, including organocatalysis and metal-catalysis. These approaches offer mild and selective ways to functionalize the molecule at various positions.

Organocatalytic Transformations:

Organocatalysis provides a powerful, metal-free alternative for the enantioselective functionalization of carbonyl compounds and their derivatives. For piperidinone synthesis, organocatalytic methods have proven effective in establishing key stereocenters.

A notable example is the use of proline and its derivatives to catalyze asymmetric Mannich reactions. This has been applied to the synthesis of enantiomerically pure 2,6-disubstituted piperidinones from furfural. acs.org The key step involves a proline-catalyzed asymmetric Mannich reaction between an imine and acetone, which proceeds with excellent enantioselectivity (99% ee). acs.org This demonstrates the potential of using chiral organocatalysts to control the stereochemistry of reactions at the α-position to the carbonyl group in piperidin-2-one systems.

Furthermore, quinine-derived squaramides have been employed as efficient organocatalysts in triple-domino reactions to construct tetrahydropyridine (B1245486) rings, which are direct precursors to piperidines. nih.gov These reactions can generate multiple contiguous stereogenic centers with high enantioselectivity and diastereoselectivity, even at low catalyst loadings. nih.gov The use of dual-functional ionic liquids as catalysts in one-pot, multi-component reactions has also been reported for the synthesis of substituted piperidines under environmentally benign conditions. researchgate.net

The table below presents examples of organocatalytic reactions for the synthesis of piperidine-related structures.

| Catalyst Type | Reaction | Substrate Scope | Key Outcome | Reference |

| Proline | Asymmetric Mannich Reaction | Imines, Aldehydes/Ketones | Enantiomerically pure piperidinones | acs.org |

| Quinine-derived Squaramide | Michael/Aza-Henry/Cyclization Domino | 1,3-Dicarbonyls, Nitroolefins, Aldimines | Tetrahydropyridines with three stereocenters | nih.gov |

| Dual-functional Ionic Liquid | Multi-component Reaction | Aldehydes, Anilines, Acetoacetates | Substituted piperidines | researchgate.net |

Metal-Catalyzed Transformations:

Transition-metal catalysis offers a vast toolbox for the functionalization of heterocyclic compounds, including lactams. C-H activation and cross-coupling reactions are particularly powerful strategies for introducing new substituents onto the piperidin-2-one core.

Recent reviews have highlighted the significant progress in transition-metal-catalyzed C(sp³)–H functionalization for the synthesis of lactams. rsc.orgrsc.org These methods allow for the direct introduction of functional groups at otherwise unreactive C-H bonds, providing a step-economic route to complex molecules. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been successfully used to construct β-lactams. rsc.org

Electrochemical methods, which can be transition-metal-free, have also been developed for the C(sp³)–H functionalization of γ-lactams. acs.org These reactions proceed via a hydrogen atom transfer (HAT) mechanism and allow for both inter- and intramolecular C-C bond formation. acs.org

For the derivatization of the benzyl group at C3, metal-catalyzed cross-coupling reactions are highly relevant. While specific examples on 3-benzyl-piperidin-2-one are scarce, the principles of cross-coupling are broadly applicable. For instance, multimetallic Ni- and Pd-catalyzed cross-electrophile coupling has been used to form highly substituted 1,3-dienes, showcasing the power of modern catalysis to construct complex carbon skeletons. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids represents a key step in a three-step synthesis of enantioenriched 3-substituted piperidines from pyridine. acs.org

The hydroxymethyl group at C6 can also be a handle for derivatization. For example, it could be oxidized to an aldehyde, which can then participate in various metal-catalyzed reactions. Alternatively, the hydroxyl group could be converted into a leaving group for substitution reactions or used to direct metal-catalyzed C-H activation at adjacent positions.

The following table summarizes selected metal-catalyzed transformations relevant to the derivatization of the piperidin-2-one scaffold.

| Metal Catalyst | Reaction Type | Substrate/Functional Group Targeted | Potential Application to Target Compound | Reference |

| Palladium | C(sp³)–H Amination | Aliphatic C-H bonds | Direct functionalization of the piperidine ring | rsc.org |

| Rhodium | Asymmetric Carbometalation | Dihydropyridines, Arylboronic acids | Synthesis of enantioenriched 3-aryl piperidines | acs.org |

| Nickel/Palladium | Cross-Electrophile Coupling | Vinyl halides/triflates | Derivatization of unsaturated precursors | nih.gov |

| Copper | Three-Component Coupling | Amines, Aldehydes, Alkynes | Construction of complex heterocyclic systems | nih.gov |

Applications in Organic Synthesis and Chemical Biology As a Scaffold/intermediate

Incorporation into Peptidomimetic Structures and Constrained Peptides

No studies have been found that report the incorporation of 3-Benzyl-6-(hydroxymethyl)piperidin-2-one into peptidomimetic structures or constrained peptides. The development of peptidomimetics is a significant area of research, with various heterocyclic scaffolds being used to mimic peptide secondary structures. nih.gov Pyrrolidinone-based oligomers, for instance, have been explored as universal peptidomimetics. nih.govacs.orgnih.gov While piperidine-based structures are also used in this context, there is no specific data on the use of this compound for this purpose.

Functionalization for Bioconjugation and Chemical Probe Development

The scientific literature contains no information on the functionalization of this compound for the development of chemical probes or for bioconjugation. The development of chemical probes often requires the strategic functionalization of a core scaffold. researchgate.net While general methods for the functionalization of piperidine (B6355638) rings exist, these have not been applied to the specific molecule of interest. researchgate.netnih.gov

Development of Libraries of Derivatives for Structure-Activity Relationship (SAR) Studies

There is no evidence of the development of a library of derivatives based on the this compound scaffold for the purpose of structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry, and often involve the synthesis of numerous analogues of a lead compound. The piperidine motif is a common feature in such libraries due to its prevalence in pharmaceuticals. acs.org However, this activity has not been documented for the specified compound.

Analytical Methodologies for Detection and Quantification in Research Settings

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like 3-Benzyl-6-(hydroxymethyl)piperidin-2-one. Reversed-phase (RP-HPLC) is the most common mode used for related molecules. taylorandfrancis.comnih.govnih.gov

Detailed Research Findings: A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govwiley-vch.de For a molecule like this compound, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be employed. taylorandfrancis.com The presence of the benzyl (B1604629) group provides a strong chromophore, making UV detection highly suitable, likely at wavelengths around 215 nm or 254-260 nm, corresponding to the absorbance maxima of the benzene (B151609) ring. wiley-vch.desielc.com

Method development would focus on optimizing the mobile phase composition (gradient or isocratic elution), flow rate, and buffer pH to achieve a sharp peak shape and adequate retention time, ensuring separation from any impurities or starting materials. For instance, a validated RP-HPLC method for a piperidone analogue of curcumin (B1669340) utilized a C18 column with an isocratic mobile phase, achieving a retention time of 5.8 minutes. nih.govresearchgate.net Similarly, methods for β-lactam antibiotics often use C18 columns with acetonitrile-water mobile phases and UV detection. taylorandfrancis.comnih.govsielc.com For compounds lacking a strong UV chromophore, ion-pairing agents can be added to the mobile phase to improve retention and allow for detection with charged aerosol detectors (CAD). epa.gov

Illustrative HPLC Method Parameters

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) wiley-vch.de |

| Mobile Phase | Acetonitrile and Water (with 0.1% TFA or other buffer) wiley-vch.desielc.com |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 215 nm or 254 nm wiley-vch.de |

| Temperature | Ambient or controlled (e.g., 40°C) epa.gov |

Development of Gas Chromatography (GC) Methods

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. scribd.com However, direct GC analysis of this compound is challenging due to its polarity, conferred by the hydroxyl group and the lactam (cyclic amide) functionality, and its relatively high molecular weight, which contribute to low volatility and potential thermal instability. libretexts.orgphenomenex.blog

Detailed Research Findings: For GC analysis to be feasible, derivatization is generally required. libretexts.orgjfda-online.com This process modifies the analyte to increase its volatility and thermal stability. researchgate.netchromtech.com The "active" hydrogen of the hydroxyl group can be replaced with a non-polar group, such as a trimethylsilyl (B98337) (TMS) group, through a process called silylation. phenomenex.blogchromtech.com

Once derivatized, the compound could be analyzed on a capillary column, such as one with a non-polar or mid-polar stationary phase (e.g., a polysiloxane-based phase). scribd.comphenomenex.blog A Flame Ionization Detector (FID) would provide good sensitivity, or a Nitrogen-Phosphorus Detector (NPD) could offer enhanced selectivity for this nitrogen-containing compound. oup.com Method development would optimize the temperature program, carrier gas flow rate, and injector temperature to ensure efficient separation and prevent degradation. For example, a GC method for analyzing piperidine (B6355638) impurity in a sample used a headspace technique with a specific capillary column and temperature program to achieve separation. google.com

Capillary Electrophoresis (CE) for Purity and Enantiomeric Excess Determination

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. chromatographytoday.combio-rad.com It is particularly well-suited for analyzing polar compounds and for chiral separations. chromatographytoday.com

Detailed Research Findings: For purity analysis, Capillary Zone Electrophoresis (CZE) would be the mode of choice. The compound would be dissolved in a background electrolyte (BGE), and under an applied voltage, it would migrate through a fused-silica capillary at a rate dependent on its electrophoretic mobility, separating it from charged impurities. mdpi.com

Since this compound possesses two chiral centers, determining the enantiomeric excess is critical. CE is a powerful tool for this purpose. chromatographytoday.comresearchgate.net This is achieved by adding a chiral selector to the BGE. chromatographytoday.combio-rad.com Cyclodextrins (CDs) are the most common chiral selectors used. sci-hub.boxnih.gov The enantiomers form transient, diastereomeric complexes with the CD, which have different stability constants and/or mobilities, leading to their separation. bio-rad.com Method development involves screening different types of CDs (e.g., β-CD, γ-CD, and their derivatives), optimizing their concentration, and adjusting the BGE's pH and composition to achieve baseline resolution between the enantiomers. sci-hub.boxnih.gov Detection is typically performed using a UV detector integrated into the CE instrument.

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of an analyte in solution, provided it contains a chromophore.

Detailed Research Findings: The benzyl group in this compound serves as an excellent chromophore, absorbing UV light. The absorption maxima for similar benzyl-containing structures are typically found around 250-270 nm. sielc.comresearchgate.net A spectrophotometric method would be based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To determine the concentration of an unknown sample, a calibration curve is first constructed. This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A plot of absorbance versus concentration should yield a straight line. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method has been successfully validated for quantifying benzyl fragments in other molecules. researchgate.net

Example Calibration Data for Spectrophotometric Analysis

| Standard Concentration (µg/mL) | Measured Absorbance (AU) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.451 |

| 8.0 | 0.603 |

| 10.0 | 0.755 |

Application of Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for analyzing complex mixtures and for structural elucidation.

Detailed Research Findings: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. For this compound, an RP-HPLC method would be coupled to an MS detector, likely using an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules, which would generate a protonated molecular ion [M+H]+, allowing for the confirmation of the compound's molecular weight. Further fragmentation of this ion (MS/MS) would yield a characteristic pattern that could be used for definitive structural confirmation. This approach is standard for analyzing piperazine (B1678402) derivatives and other complex samples. unodc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile compounds. google.com As discussed, this compound would first require derivatization (e.g., silylation) to make it amenable to GC. nih.gov The GC separates the derivatized analyte from other components in the mixture before it enters the mass spectrometer. google.com The MS detector fragments the molecule in a reproducible way, generating a unique mass spectrum that acts as a "fingerprint" for the compound. This fingerprint can be compared to a library of known spectra for identification. GC-MS has been effectively used to identify various amide and piperidine compounds in different matrices. scribd.comoup.com A GC-MS method was developed for a beta-lactam active pharmaceutical ingredient (API) that utilized selected-ion monitoring (SIM) mode for high sensitivity in detecting trace impurities. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a given analytical method. jfda-online.comresearchgate.net For this compound, derivatization can enhance volatility for GC analysis or improve detection sensitivity for HPLC. libretexts.orgjfda-online.com

Detailed Research Findings:

For GC Analysis: The primary goal is to increase volatility and thermal stability. phenomenex.blog The most common strategy for this compound would be silylation . Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogen on the hydroxyl group and the secondary amine of the lactam to form a less polar, more volatile trimethylsilyl (TMS) ether/amide. phenomenex.blogchromtech.comyoutube.com This allows the compound to be analyzed by GC-MS without thermal degradation. nih.gov

For HPLC Analysis: Derivatization can be used to introduce a highly absorbing chromophore or a fluorophore to the molecule, significantly enhancing detection limits for UV or fluorescence detectors. While the benzyl group already provides a chromophore, attaching a tag like a dinitrobenzoyl group could shift the absorption to a longer wavelength to avoid interference or increase the molar absorptivity. zendy.io For example, derivatization with N-(4-aminophenyl)piperidine has been shown to dramatically improve detection limits for compounds in LC-MS analysis. nih.govnsf.govrowan.edu Similarly, benzyl halides have been derivatized with reagents like 4-nitrophenylhydrazine (B89600) (4-NPP) to improve their detection by HPLC-UV. rsc.org

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes

While various methods exist for the synthesis of piperidine (B6355638) and piperidone derivatives, the development of more efficient, stereoselective, and sustainable routes remains a critical goal. mdpi.combeilstein-journals.org Future research should focus on novel strategies that improve upon existing methods like the Hantzsch synthesis, aza-Michael additions, and various cyclization reactions. acs.orgbeilstein-journals.org

Key areas for development include:

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as alcohol dehydrogenases (ADHs), offers a promising green alternative to traditional chemical methods for piperidone synthesis. researchgate.net Research into identifying or engineering enzymes specific for the synthesis of 3-Benzyl-6-(hydroxymethyl)piperidin-2-one could lead to highly efficient and enantioselective processes under mild conditions, reducing energy consumption and hazardous byproducts. researchgate.netkreddsci.com

Catalytic Asymmetric Synthesis: Exploring new catalytic systems is crucial. For instance, nickel-catalyzed asymmetric reductive cyclization has shown promise for creating stereoselective five- and six-membered heterocycles. researchgate.net Future work could adapt such metal-catalyzed cyclizations to directly form the target compound with high stereochemical control, which is often a challenge in multi-step syntheses. mdpi.com

One-Pot Cascade Reactions: Designing one-pot cyclization/reduction cascades can significantly improve efficiency by reducing the number of intermediate purification steps. nih.gov A potential route could involve a carefully designed cascade reaction that assembles the piperidone ring and installs the benzyl (B1604629) and hydroxymethyl groups in a single, streamlined process.

A comparison of potential synthetic strategy improvements is outlined below.

| Synthetic Strategy | Current Limitations | Future Research Goal | Potential Advantage |

| Traditional Multi-Step Synthesis | Low overall yield, requires purification at each step, potential for racemization. | Development of convergent, one-pot syntheses. | Increased efficiency, reduced waste, better stereocontrol. |

| Metal-Catalyzed Cyclization | Use of expensive or toxic heavy metals, sensitivity to functional groups. | Exploration of earth-abundant metal catalysts (e.g., Co, Ni) and ligands. nih.gov | Lower cost, improved sustainability, and functional group tolerance. |

| Enzymatic Synthesis | Limited substrate scope, enzyme stability issues. | Enzyme engineering and screening (e.g., SAFS method) for specificity. researchgate.net | High enantioselectivity, mild reaction conditions, environmentally benign. |

Exploration of Further Derivatization Opportunities for Enhanced Chemical Diversity

The functional groups of this compound—the secondary amine (as part of the lactam), the benzyl group, and the hydroxymethyl group—provide rich handles for chemical modification. Exploring derivatization at these sites can generate a library of novel compounds with diverse physicochemical properties and potential biological activities. nih.govresearchgate.net

Hydroxymethyl Group Modification: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or halides, providing a gateway to a vast array of new structures.

Benzyl Group Analogues: The aromatic ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups to systematically probe structure-activity relationships (SAR).

Lactam Ring Chemistry: The N-H of the lactam can be alkylated or acylated. Furthermore, the carbonyl group can be targeted for reactions, or the entire lactam ring could be reduced to form the corresponding piperidine.

The table below summarizes potential derivatization pathways.

| Reaction Site | Reagent/Reaction Type | Resulting Functional Group | Purpose/Potential |

| C6-Hydroxymethyl | Oxidation (PCC, Dess-Martin) | Aldehyde, Carboxylic Acid | Introduce new reactive sites for further conjugation. |

| Etherification (Williamson) | Ether | Modulate lipophilicity and hydrogen bonding capacity. | |

| Halogenation (SOCl₂) | Alkyl Halide | Create an intermediate for nucleophilic substitution. | |

| C3-Benzyl Group | Aromatic Substitution | Substituted Phenyl Ring | Fine-tune electronic properties and steric bulk. |

| N1-Amide | Alkylation/Acylation | N-Substituted Lactam | Block hydrogen bond donation, introduce new side chains. |

| C2-Carbonyl | Reduction (LiAlH₄) | Piperidine | Convert the lactam to a more flexible piperidine scaffold. |

Advanced Computational Modeling Applications to Predict Novel Reactivity

Computational chemistry provides powerful tools to predict the behavior of molecules, guiding experimental work and saving resources. nih.gov For this compound, advanced modeling can be applied in several ways.

Reaction Pathway Analysis: Quantum mechanical calculations can model the transition states of potential synthetic and derivatization reactions. acs.org This can help predict the feasibility of a proposed reaction, identify potential byproducts, and optimize reaction conditions for higher yields and selectivity.

Pharmacophore Modeling: If a biological target is identified, computational models can be used to understand the key interactions between the molecule and the target's active site. nih.gov This allows for the rational design of new derivatives with improved binding affinity and specificity.

Prediction of Physicochemical Properties: Molecular dynamics simulations and QSAR (Quantitative Structure-Activity Relationship) models can predict properties like solubility, stability, and membrane permeability for newly designed derivatives before they are synthesized, helping to prioritize the most promising candidates.

Expansion of Applications as a Versatile Synthetic Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. mdpi.comnih.gov this compound can serve as a chiral scaffold for the synthesis of more complex molecules. acs.org

Future research should aim to use this compound as a starting point for the synthesis of:

Novel Drug Analogues: The scaffold can be elaborated to create analogues of known drugs, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles. For example, piperidone scaffolds have been used to create analogues of donepezil, a drug used for Alzheimer's disease. acs.org

Conformationally Constrained Peptidomimetics: The rigid piperidone ring can be incorporated into peptide structures to mimic beta-turns or other secondary structures, which is a common strategy in drug design to improve stability and cell permeability.

Natural Product Synthesis: The chiral centers and functional groups of the molecule make it a potentially valuable intermediate in the total synthesis of complex natural products containing the piperidine motif. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.